molecular formula C16H20N2O3 B4216221 4,7,7-trimethyl-3-oxo-N-(2-pyridinylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(2-pyridinylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4216221
M. Wt: 288.34 g/mol
InChI Key: VEOWKUTXKZDQJG-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-3-oxo-N-(2-pyridinylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.1]heptane core with a carboxamide group and a 2-pyridinylmethyl substituent. The bicyclo[2.2.1]heptane scaffold provides steric constraints that influence molecular interactions, while the pyridine ring introduces electronic effects and hydrogen-bonding capabilities .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(pyridin-2-ylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-14(2)15(3)7-8-16(14,21-13(15)20)12(19)18-10-11-6-4-5-9-17-11/h4-6,9H,7-8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWKUTXKZDQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NCC3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its 2-pyridinylmethyl substituent and 2-oxabicyclo[2.2.1]heptane core. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituent Key Structural Features Metabolic Stability Biological Activity
Target Compound N-(2-pyridinylmethyl) 2-Oxabicyclo[2.2.1]heptane, pyridine ring Inferred high stability Potential enzyme inhibition (predicted)
N-Benzyl analog () Benzyl Bicyclo[2.2.1]heptane, no heteroatom Moderate solubility in organics Anti-inflammatory (predicted)
N-(3-Methoxypropyl) () 3-Methoxypropyl Bicyclo[2.2.1]heptane, methoxy group Increased lipophilicity Antimicrobial (analog studies)
N-(2-Fluorophenyl) () 2-Fluorophenyl Fluorine-enhanced binding affinity High metabolic stability (fluorine effect) Enzyme inhibition (potential)
N-(3,4-Difluorophenyl) () 3,4-Difluorophenyl Enhanced lipophilicity, H-bonding High stability (fluorine) Anticancer (analogs)

Key Observations :

  • Pyridine vs. Phenyl Substituents: The pyridinylmethyl group in the target compound offers π-π stacking and hydrogen-bonding capabilities, which are absent in non-aromatic substituents (e.g., methoxypropyl) .
  • Fluorine Substitutions : Fluorophenyl analogs () exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity, but the target compound’s pyridine may offer distinct electronic interactions .
  • Bicyclo Core Variations : Compared to 2-oxabicyclo[2.2.2]octanes (), the [2.2.1] framework in the target compound has shorter r (2.54–2.56 Å vs. 2.88–2.89 Å in phenyl) and d (5.56–5.58 Å vs. 5.90–5.93 Å) distances, influencing substituent alignment .

Metabolic Stability and Physicochemical Properties

  • 2-Oxabicyclo Scaffold : Incorporation of oxygen into bicyclic systems (e.g., 2-oxabicyclo[2.2.2]octane) improves metabolic stability. For example, Imatinib analogs with this scaffold showed a 50% increase in half-life (60 → 87 minutes) . While the target compound’s [2.2.1] core is smaller, its oxygen atom may similarly reduce cytochrome P450-mediated metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-(2-pyridinylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-(2-pyridinylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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